Concanamycin C

Description

Classification within Macrolide Antibiotics and Plecomacrolides

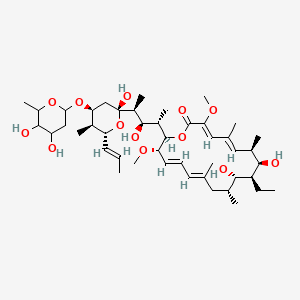

Concanamycin (B1236758) C is classified as an 18-membered macrolide antibiotic. nih.govnih.govnih.gov Macrolides are characterized by a large macrocyclic lactone ring to which one or more deoxysugar residues may be attached. Specifically, Concanamycin C belongs to the plecomacrolide subgroup, a family of polyketide-derived natural products. nih.govpnas.org

The core structure of the concanamycins features an 18-membered lactone ring linked to a six-membered hemiketal ring. nih.govsigmaaldrich.comebi.ac.uk A key structural feature is the glycosylation at the C23 hydroxyl group with a 2-deoxy-β-D-rhamnose moiety. sigmaaldrich.comebi.ac.uk this compound is distinguished from its more commonly studied analog, Concanamycin A, by the absence of a 4'-carbamoyl group on this rhamnose sugar. nih.gov This structural family is also closely related to the bafilomycins, which are another class of plecomacrolides that possess a 16-membered ring. pnas.orgcapes.gov.br

Table 1: Structural Classification of this compound

| Category | Classification | Description |

|---|---|---|

| Main Class | Macrolide Antibiotic | A class of compounds containing a large macrocyclic lactone ring. |

| Subgroup | Plecomacrolide | Characterized by a complex macrolactone structure with a side chain. nih.gov |

| Core Structure | 18-membered Lactone Ring | The defining macrocycle size for the concanamycin family. nih.govnih.gov |

| Key Feature | Hemiketal Ring | A 6-membered hemiketal ring is part of the core structure. nih.govsigmaaldrich.com |

| Glycosylation | 2-deoxy-β-D-rhamnose | A deoxysugar attached to the hemiketal portion of the molecule. sigmaaldrich.com |

| Distinguishing Feature | Lack of Carbamoyl Group | this compound lacks the 4'-carbamoyl group present on the sugar of Concanamycin A. nih.gov |

Historical Context of Discovery and Early Research Significance

This compound was first isolated along with its sister compounds, Concanamycin A and B, from the mycelium of the bacterium Streptomyces diastatochromogenes S-45. nih.govnih.govebi.ac.uk The initial discovery stemmed from a screening program designed to find novel immunosuppressive agents. sigmaaldrich.combiologists.com The compounds were named "concanamycins" because of their potent ability to inhibit the proliferation of mouse splenic lymphocytes that had been stimulated by the mitogen concanavalin (B7782731) A. nih.govbiologists.com

Early investigations revealed that the concanamycins exhibited activity against various fungi and yeasts but were not effective against bacteria. nih.govsigmaaldrich.com A pivotal moment in the early research history of these compounds was their identification as highly specific and potent inhibitors of vacuolar-type H+-ATPases (V-ATPases). nih.govbiologists.comtargetmol.com V-ATPases are proton pumps essential for acidifying intracellular compartments such as lysosomes and endosomes. researchgate.netresearchgate.net

Subsequent structure-activity relationship studies demonstrated that the concanamycins were even more potent and specific V-ATPase inhibitors than the previously discovered bafilomycins. nih.govsigmaaldrich.comcapes.gov.brbiologists.com For instance, early comparative studies showed that Concanamycin A had a significantly stronger inhibitory effect on V-type ATPase compared to bafilomycin A1. sigmaaldrich.com Research on Concanamycins A, B, and C showed they significantly inhibited the incorporation of tritiated thymidine (B127349) into cells, confirming their antiproliferative effects. sigmaaldrich.com This specific mechanism of action established the concanamycins, including this compound, as crucial chemical probes for dissecting the physiological roles of V-ATPases in cellular processes.

Table 2: Early Research Findings for the Concanamycin Family

| Finding | Organism/System | Significance | Reference(s) |

|---|---|---|---|

| Isolation | Streptomyces diastatochromogenes S-45 | Discovery of Concanamycins A, B, and C. | nih.govnih.gov |

| Immunosuppressive Activity | Mouse Splenic Lymphocytes | Inhibited proliferation stimulated by concanavalin A. | nih.govsigmaaldrich.combiologists.com |

| Antimicrobial Spectrum | Fungi and Yeasts | Showed antifungal and anti-yeast activity, but not antibacterial. | nih.govsigmaaldrich.com |

| Mechanism of Action | Various (e.g., Neurospora crassa) | Identified as potent and specific inhibitors of V-type ATPases. | nih.govsigmaaldrich.combiologists.com |

| Comparative Potency | V-ATPases | Found to be more potent inhibitors than the related bafilomycins. | nih.govsigmaaldrich.comcapes.gov.br |

Properties

Molecular Formula |

C45H74O13 |

|---|---|

Molecular Weight |

823.1 g/mol |

IUPAC Name |

(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4S,5S,6R)-4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |

InChI |

InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31?,32+,33?,34-,35+,37+,38?,39+,40-,41-,42?,43-,45-/m1/s1 |

InChI Key |

XKYYLWWOGLVPOR-SVJPWFAWSA-N |

Isomeric SMILES |

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@@H]([C@@H]([C@H](O2)/C=C/C)C)OC3CC(C(C(O3)C)O)O)O)O)OC)/C)C)O |

Canonical SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

concanamycin C TAN 1323 A TAN-1323 A |

Origin of Product |

United States |

Mechanistic Elucidation of Concanamycin C Action

Direct Inhibition of Vacuolar H+-ATPases (V-ATPases)

Concanamycin (B1236758) C is a macrolide antibiotic that acts as a potent and highly specific inhibitor of Vacuolar H+-ATPases (V-ATPases). nih.govcapes.gov.br These complex enzymes are crucial for acidifying various intracellular organelles in eukaryotic cells. nih.gov Concanamycin C exerts its inhibitory effect by directly targeting the V-ATPase enzyme complex, disrupting its fundamental function of proton translocation. scbt.com

Specificity and Potency of V-ATPase Inhibition

This compound demonstrates remarkable specificity and high potency in its inhibition of V-type ATPases. nih.govcapes.gov.br Its inhibitory action is selective for V-ATPases, with significantly less or no effect on other types of ATPases, such as F-type and P-type H+-ATPases. tocris.com For instance, the IC50 value for Concanamycin A's inhibition of yeast V-type H+-ATPase is 9.2 nM, while it is greater than 20,000 nM for F-type and P-type H+-ATPases, showcasing a selectivity of over 2000-fold. tocris.com This high degree of specificity makes concanamycins invaluable tools for studying the physiological roles of V-ATPases. nih.govscbt.com The inhibition occurs at nanomolar concentrations, highlighting the potency of this class of compounds. nih.gov

Interaction with V-ATPase Subunits

The inhibitory action of this compound is localized to the V0 membrane-integral domain of the V-ATPase. nih.govacs.org This domain is responsible for the translocation of protons across the membrane. nih.govbiologists.com

Research has definitively shown that concanamycin binds to the V0 domain of the V-ATPase. nih.govacs.org This interaction is the direct cause of the enzyme's inhibition. The binding event is thought to physically obstruct the rotational movement of the subunits within the V0 domain, which is essential for proton pumping. nih.gov

The primary binding site for concanamycin within the V0 domain is the 16 kDa proteolipid, also known as subunit c. nih.govnih.govacs.org Studies have confirmed that Concanamycin A binds to the V0 subunit c. spandidos-publications.com Fluorescence quenching assays have demonstrated that the isolated 16 kDa proteolipid subunit can bind inhibitors like concanamycin with high affinity, as strongly as the entire V0 domain. acs.org This indicates that subunit c contains the principal structural elements required for inhibitor binding. acs.org The binding is presumed to occur at the interface between adjacent c subunits. capes.gov.br

While subunit c is the primary binding determinant, there is evidence suggesting that other subunits within the V0 domain may also contribute to or influence inhibitor binding. capes.gov.bracs.org Specifically, subunit a has been implicated in participating in the binding of related macrolide inhibitors. nih.gov It is hypothesized that the binding site for these inhibitors, including concanamycin, is located at the interface between the c-ring and the transmembrane helices of subunit a. jst.go.jp The interaction between subunit a and the proteolipid ring is crucial for the enzyme's function and is the target of these inhibitors. thno.org

Mutational studies have been instrumental in identifying the specific amino acid residues involved in concanamycin binding. nih.gov By creating mutations in the gene encoding subunit c (vma-3 in Neurospora crassa), researchers have identified residues that, when altered, confer resistance to concanamycin. nih.govresearchgate.net For example, introducing specific mutations in subunit c of Saccharomyces cerevisiae has been shown to confer resistance to both bafilomycin and concanamycin. nih.gov In N. crassa, mutations at various residues within subunit c have been linked to resistance. nih.gov These studies have led to a model where the drug-binding pocket is formed by helices 1, 2, and 4 of the subunit c protein. nih.gov A mutational analysis in N. crassa identified 23 residues in subunit c involved in drug binding, forming a pocket at the interface between helices 1 and 2 of one subunit and helix 4 of an adjacent subunit. researchgate.net

| Organism | Subunit | Mutation | Effect on Concanamycin Sensitivity | Reference |

| Neurospora crassa | c | I39F | 2.1-fold increase in resistance | researchgate.net |

| Neurospora crassa | c | L140F | 1.6-fold increase in resistance | researchgate.net |

| Saccharomyces cerevisiae | c | T32I | Confers resistance | spandidos-publications.com |

| Saccharomyces cerevisiae | c | F136L | Confers resistance | spandidos-publications.com |

| Saccharomyces cerevisiae | c | Y143H | Confers resistance | spandidos-publications.com |

| Saccharomyces cerevisiae | c | Y143N | Confers resistance | spandidos-publications.com |

Contributions of Other V0 Subunits

Effects on Proton Translocation and Luminal Acidification

This compound is a selective inhibitor of vacuolar-type H+-ATPase (V-ATPase), a crucial enzyme responsible for acidifying various intracellular compartments in eukaryotic cells. scbt.combiologists.com V-ATPases are multi-subunit proton pumps that utilize the energy from ATP hydrolysis to transport protons across membranes, thereby generating and maintaining the acidic lumen of organelles such as lysosomes, endosomes, and the Golgi apparatus. frontiersin.orgcsic.escaltagmedsystems.co.uk The acidification of these compartments is vital for a multitude of cellular processes, including protein trafficking, degradation, and receptor-mediated endocytosis. caltagmedsystems.co.uknih.gov

The inhibitory action of this compound directly targets the V-ATPase enzyme, leading to a halt in proton translocation. scbt.com By binding to the V-ATPase complex, this compound obstructs the conformational changes necessary for the enzyme's function, effectively stopping the pumping of protons. scbt.com This disruption of proton transport results in an increase in the luminal pH of the affected organelles, a process also known as the dissipation of the pH gradient or luminal alkalinization. biologists.comcsic.es For instance, treatment of cells with this compound has been shown to block the acidification of lysosomes. biologists.comnih.gov This effect can be observed experimentally by monitoring the pH of intracellular compartments using fluorescent probes. biologists.com The immediate consequence of inhibiting V-ATPase with this compound is the cessation of organelle acidification, which in turn can lead to secondary effects on various cellular functions that are dependent on a low luminal pH. biologists.com

Comparative Analysis with Other V-ATPase Inhibitors

This compound belongs to the plecomacrolide class of antibiotics, which also includes the well-characterized V-ATPase inhibitor, Bafilomycin A1. biologists.comfrontiersin.org Both this compound and Bafilomycin A1 are highly specific and potent inhibitors of V-ATPase, acting at nanomolar concentrations. biologists.comnih.gov Their primary mechanism of action involves binding to the V₀ domain of the V-ATPase, which is the transmembrane sector responsible for proton translocation. frontiersin.orgnih.gov Specifically, they are known to interact with subunit c (also known as the proteolipid subunit) of the V₀ domain. csic.esnih.govnih.gov This binding is thought to physically obstruct the rotation of the c-ring, a critical step in the proton transport mechanism, thereby inhibiting both ATP hydrolysis in the V₁ domain and proton translocation through the V₀ domain. frontiersin.orgnih.gov

While both compounds share a common target and a similar inhibitory mechanism, studies have indicated that concanamycins can be even more potent inhibitors of V-ATPases than bafilomycins. biologists.com This difference in potency could be attributed to structural variations between the molecules, which may affect their binding affinity to the V-ATPase complex. biologists.com Another inhibitor, Archazolid, also targets the c subunit of the V₀ domain and competes with concanamycins for binding, suggesting an overlapping binding site. csic.es

In contrast to these V₀-targeting inhibitors, other compounds may inhibit V-ATPase through different mechanisms. However, the plecomacrolides like this compound and Bafilomycin A1 are distinguished by their high specificity for V-ATPases over other types of ATPases, such as P-type and F-type ATPases, especially at the low nanomolar concentrations required for V-ATPase inhibition. biologists.comcsic.es This specificity makes them invaluable tools for studying the physiological roles of V-ATPases. biologists.com

Table 1: Comparative Characteristics of Selected V-ATPase Inhibitors

Inhibition of P-Type ATPases (P-ATPases)

While this compound is renowned for its potent and specific inhibition of V-ATPases at nanomolar concentrations, it is important to note that at significantly higher, micromolar concentrations, it can also affect P-type ATPases (P-ATPases). biologists.com P-ATPases are a distinct family of ion-motive ATPases that form a phosphorylated intermediate during their reaction cycle and are involved in transporting a variety of cations across cellular membranes. biologists.com A well-known example of a P-type ATPase is the Na+/K+-ATPase. biologists.com

Studies have demonstrated that, like bafilomycins, concanamycins inhibit P-ATPases at these higher concentration ranges. biologists.com The inhibition of P-ATPases by concanamycins appears to be non-competitive with respect to ATP, similar to the mechanism observed for bafilomycins. biologists.com This suggests that the binding site for these macrolides on P-ATPases is distinct from the ATP-binding site. biologists.com The ability of this compound to inhibit P-ATPases, albeit at much higher concentrations than required for V-ATPase inhibition, underscores the importance of using appropriate concentrations in experimental settings to ensure specific targeting of V-ATPases. biologists.com

Table 2: Inhibitory Concentration Comparison of this compound

Biosynthetic Pathways and Engineering of Concanamycin C and Analogues

Producing Microorganisms and Genetic Basis

Concanamycins, a group of 18-membered macrolide antibiotics, are naturally produced by various species of the bacterial genus Streptomyces. The initial isolation of Concanamycin (B1236758) A, B, and C was from Streptomyces diastatochromogenes S-45. ebi.ac.ukresearchgate.net This species is a known producer of a diverse array of secondary metabolites. wikipedia.org Over the years, other Streptomyces species have also been identified as producers of concanamycins, including Streptomyces neyagawaensis, Streptomyces graminofaciens, and Streptomyces scabies. nih.govresearchgate.net The production of these compounds has been noted in various strains, highlighting the distribution of the biosynthetic capacity for concanamycins within this genus. researchgate.net

| Streptomyces Species | Produced Concanamycins |

| Streptomyces diastatochromogenes | Concanamycin A, B, C |

| Streptomyces neyagawaensis | Concanamycin A |

| Streptomyces eitanensis | Concanamycin A, B |

| Streptomyces scabiei | Concanamycin A, B |

| Streptomyces graminofaciens | Concanamycins |

The genetic blueprint for concanamycin production is encoded within a dedicated biosynthetic gene cluster (BGC), often referred to as the 'cms' BGC. The first comprehensive characterization of this cluster was accomplished in Streptomyces neyagawaensis. nih.govresearchgate.net This research revealed a large, contiguous DNA region of over 100 kilobase pairs (kbp) containing 28 open reading frames (ORFs). nih.govresearchgate.netmicrobiologyresearch.org

Subsequent studies have identified and compared cms BGCs in other producing species, such as Streptomyces eitanensis and Streptomyces scabiei. nih.gov These comparisons show a high degree of conservation in gene organization and sequence similarity, suggesting a common evolutionary origin. nih.gov The cms BGC in S. eitanensis, for example, is approximately 102 kbp and demonstrates a similar ORF arrangement to that of S. neyagawaensis. nih.gov The cluster contains genes not only for the polyketide backbone synthesis but also for the biosynthesis and attachment of the deoxysugar moiety, as well as regulatory genes. nih.govresearchgate.net

The core structure of Concanamycin C, an 18-membered macrolactone ring, is synthesized by a Type I polyketide synthase (PKS) system. nih.govresearchgate.net Type I PKSs are large, modular enzymes where each module is responsible for one cycle of chain elongation. wikipedia.orgpnas.org The concanamycin PKS system is encoded by six large ORFs within the cms BGC, forming a multi-protein complex. researchgate.netmicrobiologyresearch.org

This enzymatic assembly line catalyzes the sequential condensation of small carboxylic acid units, known as extender units, to build the polyketide chain. wikipedia.org The minimal components of a PKS module include an acyltransferase (AT) domain, which selects the specific extender unit, a ketosynthase (KS) domain that catalyzes the carbon-carbon bond formation, and an acyl carrier protein (ACP) domain that holds the growing polyketide chain. wikipedia.org The concanamycin PKS features 14 such modules, which corresponds to the number of condensation steps required to assemble the macrolide backbone. researchgate.netnih.gov

The biosynthesis of the concanamycin backbone utilizes a variety of precursor molecules, also known as building blocks or extender units. Feeding studies with isotopically labeled compounds have been instrumental in elucidating their origins. researchgate.netnih.gov The polyketide chain of concanamycins is primarily assembled from acetate (B1210297) and propionate (B1217596) units. researchgate.net

Specifically, the backbone of Concanamycin A is derived from four acetate units, seven propionate units, one butyrate (B1204436) unit, and two unusual C2 building blocks derived from the triose pool. researchgate.net The structural differences between concanamycin analogues often arise from the selective incorporation of different extender units. For instance, the distinction between Concanamycin A (with an ethyl group at C8) and Concanamycin B (with a methyl group at C8) is determined by the incorporation of either ethylmalonyl-CoA or methylmalonyl-CoA, respectively. nih.gov

A particularly noteworthy feature of concanamycin biosynthesis is the incorporation of methoxymalonyl-ACP, an unusual extender unit. researchgate.net The genes responsible for the synthesis of this unique precursor are located within the cms BGC. nih.govresearchgate.net Isotopic labeling experiments have suggested that glycerol (B35011) is a key precursor for these methoxylated units. researchgate.netnih.gov The final structure is also modified by the attachment of a deoxysugar, 4'-O-carbamoyl-2'-deoxyrhamnose, with the genes for its synthesis and attachment also found within the cluster. researchgate.net

Role of Polyketide Synthase (PKS) Systems in Concanamycin Biosynthesis

Metabolic Engineering Strategies for Enhanced Production

The production of concanamycins in their native host strains is often low, which presents a significant hurdle for further research and development. nih.govnih.gov Metabolic engineering offers a promising approach to overcome this limitation. One effective strategy is the rational design and overexpression of regulatory genes that control the expression of the cms BGC. nih.gov

The cms BGC itself contains putative regulatory genes. nih.govresearchgate.net For example, in S. neyagawaensis and S. eitanensis, two such genes, homologous to the LuxR and SARP families of transcriptional regulators, have been identified. nih.govresearchgate.net These types of regulators are often positive regulators of secondary metabolite biosynthesis. researchgate.net

Recent research has demonstrated the success of this approach. In one study, the overexpression of cmsR, a cluster-situated regulatory gene, in Streptomyces eitanensis resulted in a 2.3-fold increase in Concanamycin A production. nih.gov A more comprehensive strategy, involving the integration and overexpression of two endogenous regulators from the cms cluster along with a heterologous regulatory gene from the bafilomycin BGC, led to a dramatic enhancement of production in S. eitanensis. This engineered strain achieved titers of over 900 mg/L of Concanamycin A and 300 mg/L of Concanamycin B, a significant improvement over the wild-type strain. nih.govnih.gov This highlights the power of manipulating regulatory networks to unlock the full biosynthetic potential of Streptomyces for producing valuable compounds like this compound and its analogues. nih.gov

Optimization of Fermentation Conditions for Concanamycin Yield

The production of microbial secondary metabolites, including the concanamycin family of compounds, is profoundly influenced by environmental and nutritional factors during fermentation. nih.gov Consequently, optimizing fermentation conditions is a critical first step toward improving product yield. Key parameters that regulate biosynthesis include the composition of the culture medium (specifically carbon and nitrogen sources), pH, temperature, and aeration. nih.govresearchgate.net

Research into the production of concanamycins by Streptomyces eitanensis illustrates the impact of fermentation optimization. Initially, the wild-type strain produced less than 1 mg/L of concanamycin A when cultivated in a standard GMSYE medium at 28°C. nih.gov A systematic investigation into various media and temperatures revealed that both factors significantly affected production. A change in the medium composition, combined with a reduction in fermentation temperature to 22°C, boosted the concanamycin A titer to 95.9 ± 17.2 mg/L. nih.gov This represents a greater than 270-fold increase compared to the initial conditions. nih.gov

| Medium | Temperature (°C) | Concanamycin A Titer (mg/L) |

|---|---|---|

| GMSYE | 28 | <1 |

| GICYE | 22 | 95.9 ± 17.2 |

Data sourced from a 2024 study on concanamycin production. nih.gov The table demonstrates the significant yield improvement achieved by altering medium and temperature.

Development of Platforms for Sustainable Concanamycin Analog Production

While optimizing fermentation conditions can significantly improve yields, the inherently low production titers of many natural products in their native hosts often remain a bottleneck for large-scale production and drug development. nih.gov To overcome this limitation, metabolic engineering and the development of heterologous production platforms have become essential strategies for achieving sustainable and high-titer production of concanamycins and their analogs. nih.govnih.gov

One successful approach involves the heterologous expression of the entire concanamycin biosynthetic gene cluster (BGC) in a more tractable host organism. For instance, the concanamycin BGC from Streptomyces neyagawaensis was cloned into a bacterial artificial chromosome (BAC) and expressed in the host strain Streptomyces avermitilis SUKA32. researchgate.net This strategy not only enabled stable production but also doubled the total concanamycin yield to 24.3 ± 1.6 mg/L compared to the 12.3 ± 1.0 mg/L produced by the parent S. neyagawaensis strain under the same conditions. researchgate.net

A more advanced platform was developed by combining fermentation optimization with targeted metabolic engineering in Streptomyces eitanensis. nih.govnih.gov This strategy focused on engineering the regulation of the concanamycin BGC. By overexpressing two endogenous regulatory genes from the concanamycin cluster (cms) and one heterologous regulatory gene from the bafilomycin BGC, researchers created an engineered strain, S. eitanensis DHS10676. nih.govnih.gov This engineered strain, when grown under the previously optimized fermentation conditions, achieved unprecedented production levels. The titer of concanamycin A exceeded 900 mg/L, and the yield of the less abundant analog, concanamycin B, was boosted to over 300 mg/L. nih.govnih.gov Such engineered strains serve as robust and sustainable platforms, providing reliable access to large quantities of concanamycin analogs for further research, including semi-synthetic derivatization to create novel compounds. nih.gov

| Strain / Platform | Engineering Strategy | Concanamycin A Yield (mg/L) | Concanamycin B Yield (mg/L) |

|---|---|---|---|

| S. neyagawaensis (Wild-Type) | None (Native Producer) | ~12.3 | Not Reported |

| S. avermitilis SUKA32 | Heterologous expression of S. neyagawaensis BGC | 24.3 (Total Concanamycins) | |

| S. eitanensis (Wild-Type, Optimized) | Optimized Fermentation | 95.9 | < LOQ |

| S. eitanensis DHS10676 (Engineered) | Regulatory Gene Overexpression | >900 | >300 |

Data compiled from studies on native, heterologous, and engineered production systems. nih.govnih.govresearchgate.net LOQ: Limit of Quantification.

Structure Activity Relationship Sar Studies of Concanamycin C

Identification of Key Structural Determinants for Inhibitory Activity

The 18-membered macrolactone ring is a fundamental component for the biological activity of concanamycins. datapdf.comresearchgate.net Studies have shown that the size and integrity of this ring are crucial for the potent inhibitory effect on V-ATPases. capes.gov.brbiologists.com Concanamycins, with their 18-membered ring, are generally more potent and specific inhibitors of V-ATPases compared to the related bafilomycins, which possess a 16-membered ring. capes.gov.brnih.gov This suggests that the larger ring size in concanamycins contributes to a greater conformational flexibility, which may allow for a more optimal interaction with the enzyme target. datapdf.com The macrolactone ring's integrity is paramount; derivatives with a broken ring structure lose their inhibitory activity. biologists.com This core scaffold is essential for the molecule's ability to inhibit V-ATPase, a function critical to processes like lysosomal acidification. nih.govumich.edu

Modifications to specific substituents on the concanamycin (B1236758) scaffold have been shown to significantly impact biological activity. For instance, the nature of the substituent at the C-8 position of the macrolactone ring influences the potency of inhibition. nih.gov Concanamycin A has an ethyl group at C-8, while Concanamycin B has a methyl group, and this difference contributes to variations in their inhibitory activities. nih.gov

Acylation at the C-9 position has also been identified as a key factor in modifying the biological profile of concanamycin derivatives. nih.govumich.edunih.gov Studies involving semisynthetic concanamycins have revealed that acylation of the C-9 hydroxyl group can significantly affect their inhibitory potency against specific cellular targets. nih.gov This position, along with C-8, represents a key site for structural modifications aimed at fine-tuning the biological activity of these compounds. nih.govacs.org

Significance of the Hemiketal Ring and its Conformation

Analysis of Concanamycin C Derivatives and Analogues

Several natural variants of concanamycin have been isolated and characterized, each with distinct structural features and corresponding differences in biological activity. nih.govnih.gov

Concanamycin A: The most extensively studied variant, it possesses an ethyl group at C-8 and a 4'-carbamoyl group on the deoxyrhamnose sugar moiety. nih.gov It is a potent inhibitor of V-ATPase. sigmaaldrich.comapexbt.com

Concanamycin B: Differs from Concanamycin A by having a methyl group instead of an ethyl group at the C-8 position. nih.gov

This compound: Lacks the 4'-carbamoyl group on the deoxyrhamnose sugar that is present in Concanamycin A. nih.gov Despite this difference, its effect on V-type ATPase is not significantly altered. datapdf.com

Concanamycin D, E, and F: These are other naturally occurring analogs.

Concanamycin G: A known compound that has been isolated from Streptomyces sp. researchgate.net

The inhibitory activities of Concanamycins A, B, and C against the incorporation of tritiated thymidine (B127349) into mouse splenic lymphocytes have been compared. At a concentration of 1 µg/ml, Concanamycin A, B, and C showed 99%, 82%, and 88% inhibition, respectively. sigmaaldrich.com

| Variant | Key Structural Difference from Concanamycin A | Reference |

|---|---|---|

| Concanamycin B | Methyl group at C-8 (instead of ethyl) | nih.gov |

| This compound | Lacks the 4'-carbamoyl group on the deoxyrhamnose | nih.gov |

The generation of semisynthetic derivatives of concanamycins has been a valuable strategy for probing structure-activity relationships and developing analogs with modified or improved biological properties. nih.govresearchgate.net Chemical modifications have focused on various parts of the molecule, including the macrolactone ring and its substituents.

Studies have shown that acylation of the C-9 hydroxyl group can significantly alter the biological activity of concanamycin derivatives. nih.gov For example, 9-O-acetylated concanamycin derivatives have been synthesized to investigate the impact of this modification. researchgate.net These derivatives often exhibit reduced flexibility of the macrolactone ring. researchgate.net

The creation of various derivatives has allowed for a deeper understanding of which functional groups are critical for potency and which can be modified to potentially reduce toxicity or alter target specificity. nih.govresearchgate.net

| Derivative Type | Modification | Impact on Activity/Property | Reference |

|---|---|---|---|

| C-9 Acylated Derivatives | Addition of an acyl group at the C-9 hydroxyl | Altered biological potency | nih.gov |

| Concanolides (Aglycons) | Removal of the deoxyrhamnose sugar | Retains significant V-ATPase inhibitory activity | datapdf.com |

Implications for Inhibitor Design and Optimization

Structure-activity relationship (SAR) studies of concanamycins have provided crucial insights for the design and optimization of new inhibitors, particularly targeting the Vacuolar-type H+-ATPase (V-ATPase). researchgate.netbiologists.com These investigations help identify the essential structural components (the pharmacophore) responsible for inhibitory activity and reveal which parts of the molecule can be modified to enhance potency, improve stability, or reduce toxicity. acs.orgnih.gov The ultimate goal is to guide the development of more "drug-like" compounds or highly specific molecular probes to study cellular processes. researchgate.netresearchgate.net

Intensive SAR investigations have established several key principles for designing inhibitors based on the concanamycin scaffold. One of the most critical findings is that the integrity of the macrolide ring is essential for activity; opening the ring results in a total loss of inhibitory function. researchgate.net Similarly, opening the tetrahydropyran (B127337) ring leads to a significant reduction in activity. researchgate.net These findings establish the core macrocyclic structure as fundamental to the inhibitor's function.

Research has also pinpointed specific positions on the concanamycin molecule where modifications can be made, and the consequences of these changes. acs.org For instance, early studies on related plecomacrolides like bafilomycin showed that acetylation at certain positions was tolerated. researchgate.net In the context of concanamycins, modifications have been explored to create more stable and useful derivatives. A key breakthrough was the discovery that reducing the hemiketal at position C-21 to its corresponding deoxy-analog had a minimal effect on V-ATPase inhibition while significantly improving the compound's stability. google.com This finding was pivotal, as it provided a more robust scaffold for further derivatization.

Further studies have focused on creating semisynthetic derivatives to probe the binding site and to separate the different biological effects of these compounds. acs.orgacs.org For example, SAR studies have been instrumental in differentiating the structural requirements for V-ATPase inhibition (which can lead to toxicity) from the inhibition of the HIV-1 Nef protein. acs.orgnih.gov A comprehensive study of 76 natural and semisynthetic plecomacrolides revealed that concanamycins A, B, and C were the most potent inhibitors of Nef activity. acs.orgnih.gov This research highlighted that modifications to substituents at C-8 and acylation of the C-9 hydroxyl group significantly impacted Nef potency and cell viability, providing a pathway to optimize compounds for anti-HIV activity while minimizing general toxicity associated with lysosomal disruption. acs.orgnih.gov

The knowledge gained from SAR studies has directly enabled the development of advanced research tools. By determining which positions could be altered without abolishing activity, scientists have successfully synthesized photoaffinity probes. acs.org These probes, often incorporating iodine-125 (B85253) and a diazirine group for covalent binding, have been crucial in identifying the binding site of concanamycins within the V-ATPase complex, confirming that they interact with subunit c of the V₀ domain. researchgate.netresearchgate.netresearchgate.netspandidos-publications.com

The following table summarizes key findings from SAR studies on concanamycin derivatives and their implications for inhibitor design.

| Modification Site | Structural Change | Effect on Activity | Implication for Inhibitor Design |

| Macrolide Ring | Ring opening | Total loss of activity. researchgate.net | The closed macrocycle is essential and must be maintained in new inhibitor designs. |

| Tetrahydropyran Ring | Ring opening | Marked reduction of activity. researchgate.net | The integrity of this ring is important for high potency. |

| Position C-21 | Reduction of hemiketal to deoxy-analog | Minimal effect on V-ATPase inhibition; improved stability. google.com | Provides a more stable and suitable backbone for creating further derivatives. |

| Position C-9 | Acylation of hydroxyl group | Significantly affects Nef potency and cell viability. acs.orgnih.gov | A key site for modification to fine-tune biological activity and potentially separate therapeutic effects from toxicity. |

| Position C-8 | Variation of substituent (e.g., ethyl vs. methyl) | Affects Nef potency and target cell viability. acs.orgnih.gov | Allows for modulation of activity and specificity through changes in this substituent. |

| Various | Introduction of photoaffinity labels (e.g., azido (B1232118) or diazirine groups) | Retained sufficient inhibitory potential for use in experiments. acs.orgresearchgate.net | Enables the creation of molecular probes to identify and characterize the inhibitor's binding site on the target protein. researchgate.net |

Applications of Concanamycin C in Cellular Biology Research

Investigation of V-ATPase Function in Eukaryotic Organelles

V-ATPases are ATP-dependent proton pumps responsible for acidifying a variety of intracellular compartments in eukaryotic cells, including endosomes, lysosomes, and plant vacuoles. biologists.com By specifically inhibiting these pumps, Concanamycin (B1236758) C provides researchers with a powerful method to study the physiological roles of organelle acidification. biologists.comcellsignal.com

Roles in Endosome and Lysosome Acidification

The acidic environment of endosomes and lysosomes is crucial for a multitude of cellular functions, including the processing of toxins, receptor recycling, and the degradation of internalized materials. biologists.comnih.gov Concanamycin C has been instrumental in demonstrating the necessity of V-ATPase activity for these processes.

Research has shown that Concanamycin B, a related compound, inhibits the ATP-dependent acidification of both endosomes and lysosomes in macrophage J774 cells. nih.gov This inhibition directly impacts cellular processes; for instance, it prevents the accumulation of lipid droplets induced by oxidized low-density lipoprotein (LDL) by hindering the degradation of internalized LDL and the subsequent synthesis of cholesteryl esters. nih.gov The study highlighted that the acidic conditions within these organelles are essential for receptor recycling and the hydrolysis of lipoproteins. nih.gov Similarly, other studies have confirmed that concanamycins effectively block the acidification of lysosomes. biologists.com The use of V-ATPase inhibitors like concanamycin has been pivotal in understanding that the acidification of intracellular compartments is a prerequisite for essential processes such as membrane turnover and the endocytic uptake of nutrients. biologists.com

Furthermore, the inhibition of V-ATPase by concanamycins has been shown to have cytotoxic effects, underscoring the importance of organelle acidification for cell viability. biologists.com For example, the entry of certain bacterial toxins and viruses into the cytoplasm is dependent on the acidic environment of endosomes for their processing and conformational changes. biologists.com Pre-treatment of cells with plecomacrolides like concanamycin can prevent the cytotoxic actions of these pathogens by inhibiting V-ATPase-mediated acidification. biologists.com

Functional Studies in Plant Vacuoles

In plant cells, the large central vacuole plays a critical role in maintaining turgor pressure, storing nutrients, and sequestering waste products. The acidification of the vacuole is driven by V-ATPases located on the tonoplast (the vacuolar membrane). biologists.com this compound has been utilized to probe the function of these V-ATPases in plant cells.

Studies have shown that while some V-ATPase inhibitors have difficulty crossing the plasma membrane of plant cells, externally applied concanamycins can effectively inhibit vacuolar acidification. biologists.com This has made them valuable tools for in vivo studies of plant vacuolar function. Research on the filamentous fungus Neurospora crassa, which also possesses a large vacuole, demonstrated that concanamycin completely inhibits V-ATPase activity in vitro and impacts cell growth and morphology in vivo. biologists.com In these fungal cells, concanamycin treatment led to unacidified vacuoles. biologists.com

In the context of plant cells, treatment with Concanamycin A (ConcA) has been shown to block the transport of the endocytic tracer FM4-64 to the tonoplast, indicating an inhibition of transport from an early endosomal compartment to the vacuole. nih.govresearchgate.net This suggests that V-ATPase activity is crucial for endocytic trafficking towards the vacuole. Furthermore, ConcA treatment leads to morphological changes in the Golgi apparatus and trans-Golgi network (TGN), highlighting the interconnectedness of these organelles within the endomembrane system. nih.govresearchgate.net Research on Arabidopsis thaliana has shown that V-ATPases are crucial for both endocytic and secretory trafficking. nih.gov

| Organism/Cell Type | Experimental Observation with Concanamycin | Inferred V-ATPase Function | Reference |

|---|---|---|---|

| Plant Cells (General) | Inhibition of vacuolar acidification by external application. | Maintains the acidic pH of the central vacuole. | biologists.com |

| Neurospora crassa | Complete inhibition of V-ATPase activity, leading to unacidified vacuoles. | Essential for vacuolar acidification and normal cell growth. | biologists.com |

| Arabidopsis thaliana | Blocks transport of endocytic tracers to the tonoplast. | Required for endocytic trafficking to the vacuole. | nih.govresearchgate.net |

| Tobacco BY-2 Cells | Induces swelling of the Golgi apparatus. | Maintains the structural integrity and function of the Golgi. | researchgate.net |

Involvement in Secretory Vesicles and Golgi Apparatus Function

The secretory pathway, which includes the Golgi apparatus and secretory vesicles, is responsible for processing and transporting proteins and lipids to their final destinations. The proper functioning of this pathway relies on the acidic environment maintained by V-ATPases within these compartments. nih.gov

Concanamycin A treatment has been shown to cause significant morphological changes in the Golgi apparatus of plant cells, such as swelling and fragmentation, and interferes with the formation of the trans-Golgi network (TGN). nih.govresearchgate.net This indicates that V-ATPase activity is essential for maintaining the structure and function of the Golgi complex. nih.gov In animal cells, inhibitors of V-ATPase like concanamycin A cause the accumulation of immature forms of receptor tyrosine kinases, such as Ret, within the Golgi apparatus. nih.gov This suggests that the acidification of the Golgi is necessary for the proper glycosylation and maturation of these proteins. nih.gov

Furthermore, V-ATPase inhibition has been found to block the transport of newly synthesized proteins from the Golgi to the cell surface, highlighting its role in the secretory pathway. biologists.com In professional secretory cells, prolonged treatment with Concanamycin A leads to the formation of large, mixed organelles containing components of immature granules and lysosomes, indicating a disruption in protein sorting and secretory granule biogenesis. nih.gov

Research on Phagosome Acidification

Phagocytosis is a critical process for immune cells like macrophages to engulf and destroy pathogens. Following engulfment, the pathogen is contained within a phagosome, which matures into a phagolysosome by fusing with lysosomes. The acidification of the phagosome is a key step in this process, creating an environment conducive to the activity of degradative enzymes. frontiersin.org

This compound and its analogs are used to demonstrate the central role of V-ATPases in phagosomal acidification. frontiersin.org Studies on human macrophages have shown that while phagosomes in M2 macrophages rapidly acidify, this acidification is prevented by Concanamycin A, confirming the involvement of V-ATPases. researchgate.netnih.gov In contrast, M1 macrophages maintain a near-neutral phagosomal pH. researchgate.netnih.gov This differential regulation of phagosomal pH highlights the distinct functional roles of macrophage subtypes.

Research on infections with Mycobacterium tuberculosis has revealed that the bacterium can inhibit phagosome acidification as a survival mechanism. pnas.org Experimental use of concanamycin serves as a positive control for the inhibition of acidification in these studies, helping to delineate the mechanisms by which pathogens subvert host cell defenses. pnas.org The immediate alkalinization of phagosomes upon treatment with V-ATPase inhibitors like concanamycin underscores the continuous activity of these pumps in maintaining the acidic lumen. frontiersin.org

Elucidation of Intracellular Trafficking Pathways

The movement of vesicles and their cargo between different organelles is a highly regulated process known as intracellular trafficking. V-ATPase activity and the resulting pH gradients are fundamental to many of these trafficking events.

Modulation of Endocytic Transport

Endocytosis is the process by which cells internalize molecules and particles from their surroundings. The cargo is transported through a series of endosomal compartments. The progressive acidification of these compartments, orchestrated by V-ATPases, is crucial for sorting and directing the cargo along the endocytic pathway. nih.gov

Concanamycin A has been shown to interfere with endocytic trafficking in various cell types. nih.gov For example, in plant cells, it blocks the transport of endocytic tracers from early endosomes to the vacuole. nih.gov In animal cells, the inhibition of V-ATPase can disrupt receptor-mediated endocytosis by preventing the pH-dependent dissociation of ligand-receptor complexes in early endosomes. nih.gov

Impact on Secretory Pathway Dynamics

This compound, a potent inhibitor of the vacuolar H+-ATPase (V-ATPase), significantly impacts the dynamics of the secretory pathway in eukaryotic cells. nih.gov The V-ATPase is crucial for acidifying various compartments within the endomembrane system, and its inhibition disrupts the normal flow of proteins and lipids. nih.govnih.gov Treatment with this compound has been shown to interfere with intracellular protein trafficking, affecting both the endocytic and secretory routes. nih.govresearchgate.net While markers of the early secretory pathway may remain unaffected, the drug causes a profound and selective disruption of secretory granule protein localization. nih.gov For instance, in secretory cells, this compound treatment leads to the formation of large, mixed organelles containing components of immature granules and lysosomes. nih.gov This indicates a failure in the proper sorting and segregation of proteins destined for secretion. nih.gov Furthermore, the drug can cause an increased and leaky secretion of certain proteins, such as proinsulin, through the constitutive pathway, suggesting a failure in routing them to their proper storage granules. rupress.org This disruption highlights the essential role of V-ATPase-mediated acidification in maintaining the fidelity of the secretory pathway.

Effects on Golgi Morphology and Protein Trafficking

The Golgi apparatus, a central organelle in the secretory pathway, undergoes significant morphological changes upon treatment with this compound. Research has demonstrated that inhibition of V-ATPase activity by this compound leads to dramatic alterations in Golgi structure. nih.govresearchgate.net These changes include the characteristic bending and swelling of the ends of Golgi cisternae, as well as the fragmentation of Golgi stacks. nih.gov In some plant cells, treatment with this compound results in a massive vacuolation of the Golgi apparatus. researchgate.net These morphological defects are often accompanied by disruptions in protein trafficking. The proper functioning of the Golgi in modifying, sorting, and packaging proteins is compromised, which is consistent with the observed effects on the broader secretory pathway. nih.govnih.gov The structural integrity of the Golgi is thus shown to be dependent on the acidic environment maintained by the V-ATPase, and its disruption by this compound has cascading effects on protein transport.

Interference with Trans-Golgi Network (TGN) Activity

This compound directly interferes with the activity of the trans-Golgi network (TGN), a major sorting hub in the secretory and endocytic pathways. nih.govoup.com The TGN is responsible for directing newly synthesized proteins to their final destinations, including the plasma membrane and the vacuole/lysosome. frontiersin.orgoup.com Pharmacological inhibition of the V-ATPase with this compound disrupts TGN function, leading to the mislocalization of several TGN-localized proteins, such as the V-ATPase subunit VHA-a1. oup.compnas.org This treatment can cause the accumulation of endocytosed material along with newly synthesized plasma membrane proteins within the TGN, indicating a convergence and blockage of these trafficking pathways. nih.gov Furthermore, this compound treatment can induce the formation of aggregations of TGN marker proteins, signifying a disruption of the TGN's structure and its role in vesicle trafficking. oup.com The hypersensitivity of certain mutants to Concanamycin A suggests that the proper function of the TGN is critically dependent on V-ATPase activity. pnas.org

Analysis of Autophagy Flux and Mechanisms

This compound as a Tool for Monitoring Autophagic Flux

This compound is a widely utilized pharmacological tool for monitoring autophagic flux, which is the measure of autophagic degradation activity. mdpi.comnih.govresearchgate.net Autophagy is a dynamic process involving the formation of autophagosomes, their fusion with the vacuole (in plants and yeast) or lysosome (in mammals), and the subsequent degradation of their contents. rupress.org Simply observing an increase in the number of autophagosomes can be misleading, as it could indicate either an induction of autophagy or a blockage in the degradation step. mdpi.com this compound, by inhibiting the V-ATPase, raises the pH of the vacuole/lysosome and thereby inhibits the activity of acid-dependent hydrolases. mdpi.comtandfonline.com This blockage of the final degradation step leads to the accumulation of autophagic bodies within the vacuole, which can then be quantified. mdpi.complos.org This method, often termed the "concanamycin test," allows researchers to distinguish between an increase in autophagosome formation and a decrease in their degradation, providing a more accurate assessment of autophagic activity. mdpi.com The analysis of autophagy marker proteins, such as ATG8, in the presence and absence of this compound is a common technique to measure autophagic flux. mdpi.comnih.gov

Induction of Autophagic Body Accumulation in Vacuoles

A characteristic effect of this compound treatment in plant and yeast cells is the pronounced accumulation of autophagic bodies within the central vacuole. mdpi.comtandfonline.complos.org Autophagic bodies are single-membrane vesicles that are formed when autophagosomes fuse with the tonoplast (the vacuolar membrane). rupress.org Under normal conditions, these bodies are rapidly degraded by vacuolar hydrolases. mdpi.com However, by inhibiting the V-ATPase, this compound prevents this degradation, causing the autophagic bodies to become stable and accumulate. mdpi.complos.org This accumulation is readily observable by microscopy and serves as a clear indicator that autophagy is occurring. mdpi.comtandfonline.com The number and size of these accumulated bodies can be used to quantify the level of autophagic activity. plos.org It has been noted that in some cases, this compound treatment can also lead to a higher degree of vacuolization and an increase in the size of the vacuoles themselves. mdpi.com

Role in the Degradation of Specific Cellular Components (e.g., Ribosomal Proteins)

This compound has been instrumental in elucidating the role of autophagy in the targeted degradation of specific cellular components, such as ribosomal proteins. nih.govmdpi.com During certain stress conditions, like nutrient starvation, cells can recycle cellular components through autophagy to maintain homeostasis. nih.gov Studies in the green alga Chlamydomonas reinhardtii have shown that nitrogen or phosphate (B84403) limitation leads to a decrease in the abundance of ribosomal proteins like RPS6 and RPL37. nih.govmdpi.com By using this compound to block autophagic flux, researchers have demonstrated that the degradation of these ribosomal proteins is prevented. nih.govresearchgate.net This finding strongly suggests that these proteins are cleared via autophagy under nutrient-limiting conditions. nih.gov This application of this compound allows for the identification of specific cellular cargoes that are targeted for autophagic degradation, providing insights into the selectivity and regulatory roles of this pathway.

Interactive Data Table: Effects of this compound on Cellular Processes

| Cellular Process | Effect of this compound | Key Research Findings | Relevant Citations |

| Secretory Pathway | Disruption of protein trafficking and sorting | Causes formation of mixed organelles with immature granule and lysosomal components. nih.gov | nih.govnih.govrupress.org |

| Golgi Morphology | Induces structural changes | Leads to swelling, fragmentation, and vacuolation of Golgi stacks. nih.govresearchgate.net | nih.govresearchgate.netoup.com |

| Trans-Golgi Network (TGN) | Interference with sorting and trafficking | Causes mislocalization of TGN proteins and accumulation of cargo. nih.govoup.comoup.com | nih.govoup.comfrontiersin.orgoup.comnih.gov |

| Autophagic Flux | Inhibition of late-stage autophagy | Blocks degradation of autophagic bodies, allowing for flux measurement. mdpi.commdpi.com | mdpi.comresearchgate.netmdpi.comnih.govnih.gov |

| Vacuolar Accumulation | Induces accumulation of autophagic bodies | Prevents degradation of autophagic bodies within the vacuole. mdpi.complos.org | mdpi.comtandfonline.complos.orgnih.gov |

| Ribosomal Protein Degradation | Prevents degradation of specific ribosomal proteins | Demonstrates that proteins like RPS6 and RPL37 are cleared by autophagy. nih.govmdpi.com | nih.govmdpi.comresearchgate.net |

Research in Immune Cell Biology and Host-Pathogen Interactions

This compound has been instrumental in dissecting various facets of immune cell function and the intricate interplay between host cells and pathogens. Its ability to inhibit V-ATPase allows for the investigation of pH-dependent processes within immune cells.

Modulation of T-Cell Proliferation and Activation

This compound and its relatives were initially identified for their immunosuppressive properties, particularly their ability to inhibit the proliferation of T-cells stimulated by concanavalin (B7782731) A (Con A). nih.govbiologists.com Con A is a mitogen that can stimulate T-cell differentiation and expansion independently of antigens. thermofisher.com The inhibitory effect of concanamycins on this process is attributed to their general cytotoxicity resulting from V-ATPase inhibition, rather than a specific immunosuppressive mechanism targeting T-cell activation pathways alone. biologists.com Studies have shown that concanamycins selectively suppress the Con A-induced T-cell proliferative response. nih.gov

Selective Impact on Cytotoxic T Lymphocytes (CTLs)

A significant area of research has focused on the selective effects of concanamycins on CD8+ cytotoxic T lymphocytes (CTLs). In vivo studies have demonstrated that administration of concanamycins can suppress the generation of CTLs and reduce the number of mature CD8+ effector T cells following alloantigen stimulation, with minimal impact on B cells or helper T cells. nih.gov This selective reduction of the CD8+ CTL population is a key finding. nih.gov

The proposed mechanism for this selectivity involves the inhibition of the acidification of cytotoxic granules within CTLs. nih.gov These granules contain perforin (B1180081) and granzymes, essential components for killing target cells. By disrupting the acidic environment required to maintain perforin stability, this compound leads to the disorganization of these granules and the degradation of perforin, thereby impairing the killing machinery of the CTL. nih.govaai.org However, some studies have shown that the antifungal activity of granulysin, another component of cytotoxic granules, is perforin-independent and is not affected by Concanamycin A. aai.org

Investigation of Cell Death Mechanisms in Activated Immune Cells

This compound has been shown to induce cell death in activated CD8+ CTLs. nih.govtargetmol.com Research indicates that the viability of the CD8+ population from immunized mice is preferentially decreased by treatment with Concanamycin A. nih.gov In a CD8+ CTL clone, the compound induced DNA fragmentation and nuclear condensation, which are characteristic of apoptosis. nih.gov However, when the CTL clone was activated via anti-CD3 or phorbol (B1677699) esters, this compound induced a rapid cell death that was not accompanied by these classic apoptotic features, suggesting an alternative cell death pathway. nih.gov This indicates that V-ATPase activity is crucial for the survival of CD8+ CTLs, especially upon activation. nih.gov

Further research has explored the role of different cell death pathways. Apoptosis can be initiated through extrinsic pathways, involving death receptors like Fas, or intrinsic pathways linked to mitochondrial stress. mdpi.comnih.gov Activation-induced cell death (AICD) is a critical process for maintaining immune homeostasis and can occur through both Fas-dependent and independent mechanisms. aai.org Studies using supernatants from activated T cells, which contain death-inducing vesicles, have shown that the perforin-granzyme system is not involved in the induced cell death, as inhibitors like concanamycin were unable to block it. aai.org

Interference with HIV Nef-dependent Immune Evasion Mechanisms

A pivotal application of this compound is in the study of human immunodeficiency virus (HIV) immune evasion. The HIV accessory protein Nef enhances viral pathogenicity by downregulating the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of infected cells, thereby helping them evade recognition and killing by CTLs. umich.edupnas.orgnih.gov

Researchers discovered that this compound can counteract this Nef-mediated activity. umich.edupnas.org It restores MHC-I to the surface of Nef-expressing primary T cells at subnanomolar concentrations. pnas.orgnih.gov Crucially, these concentrations are below those that disrupt general lysosomal acidification, suggesting a more specific mechanism of action against the Nef pathway rather than a general effect on the endolysosomal system. nih.govbiorxiv.org

This compound specifically reverses the Nef-mediated downregulation of MHC-I, but not another protein targeted by Nef, CD4. pnas.orgnih.gov The mechanism appears to involve the reduced formation of the Nef:MHC-I:AP-1 complex, which is necessary for the trafficking of MHC-I to lysosomes for degradation. pnas.org This effect is not limited to a single HIV strain or MHC-I allotype; this compound has been shown to inhibit Nef alleles from different HIV clades and restore the expression of diverse MHC-I allotypes. pnas.org By restoring MHC-I on HIV-infected cells, this compound enhances their clearance by CTLs, an effect comparable to the genetic deletion of the nef gene. targetmol.compnas.org This line of research has spurred the development of new Concanamycin analogs with high potency against HIV Nef and minimal cellular toxicity. umich.edu

Studies on Microbial and Viral Cellular Processes

Beyond its applications in immunology and plant biology, this compound is a tool for investigating various cellular processes in microbes and the lifecycle of viruses. Its primary function as a V-ATPase inhibitor makes it useful for studying processes that depend on acidified intracellular compartments. biologists.comtargetmol.com

For instance, in virology, this compound has been used to study the intracellular translocation of viral glycoproteins. Research on the vesicular stomatitis virus (VSV) showed that the inhibitor blocks the transport of its G protein to the cell surface, causing it to accumulate intracellularly in a pre-Golgi compartment. jst.go.jp Similarly, it inhibits the cell surface expression of the Newcastle disease virus (NDV) F-spike glycoprotein. tandfonline.com This indicates that the acidification of organelles is a critical step for the proper trafficking of certain viral envelope proteins. jst.go.jptandfonline.com

The compound has also been noted for its antifungal activities, which is consistent with its role as a V-ATPase inhibitor, as these proton pumps are essential in fungi. biologists.com

Antifungal and Anti-Yeast Activities via V-ATPase Inhibition

This compound exhibits significant antifungal and anti-yeast activities, which are directly attributable to its inhibition of V-ATPase. hellobio.com This enzyme is crucial for maintaining pH homeostasis within fungal and yeast cells, a process vital for their survival and growth. frontiersin.orgfrontiersin.org By binding to the V-ATPase complex, this compound obstructs ATP hydrolysis and halts proton transport across vacuolar and other endomembranous structures. scbt.com This disruption leads to an increase in the pH of acidic organelles, which interferes with numerous cellular functions including protein sorting, degradation, and ion homeostasis. frontiersin.org

In the opportunistic fungal pathogen Candida albicans, the inhibition of V-ATPase by compounds like Concanamycin has been shown to be a key mechanism underlying their antifungal effect. frontiersin.org The proper functioning of V-ATPase is linked to the virulence of C. albicans, and its inhibition can impair the fungus's ability to cause infection. frontiersin.org Similarly, in the model yeast Saccharomyces cerevisiae, this compound's inhibition of V-ATPase leads to a phenotype characterized by an inability to grow at neutral or alkaline pH, highlighting the essential role of this enzyme in yeast physiology. researchgate.net

The antifungal mechanism of this compound via V-ATPase inhibition can be summarized as follows:

Disruption of pH Homeostasis: Prevents the acidification of vacuoles and other organelles. frontiersin.orgfrontiersin.org

Impairment of Nutrient Transport: The proton gradient generated by V-ATPase is necessary for the secondary transport of ions and small molecules. jst.go.jp

Interference with Protein Trafficking and Degradation: Proper pH in the Golgi and lysosomes/vacuoles is essential for these processes. nih.gov

Antiviral Mechanisms and Replication Inhibition (e.g., Herpes Simplex Virus)

The antiviral properties of this compound have been notably studied in the context of Herpes Simplex Virus (HSV). nih.gov Research has demonstrated that Concanamycins can potently inhibit the replication of HSV-1. nih.gov The primary mechanism of this antiviral action is the inhibition of V-ATPase, which plays a critical role in the viral life cycle. nih.gov

Specifically, the inhibition of V-ATPase by Concanamycin has been shown to:

Block Viral Penetration: While not affecting the initial attachment of the virus to the host cell, it prevents the subsequent entry of the virus into the cell's interior. nih.gov

Inhibit Viral Glycoprotein Maturation: The proper processing and trafficking of viral glycoproteins, which are essential for the formation of new infectious virus particles, are dependent on the acidic environment of cellular compartments like the Golgi apparatus. By neutralizing this acidic pH, this compound interferes with the correct maturation of these glycoproteins. nih.gov

Suppress the Release of Progeny Viruses: Even when added at later stages of the replication cycle, Concanamycins can significantly reduce the production and release of new virus particles from the infected cell. nih.gov

These findings underscore the dependency of enveloped viruses like HSV on the host cell's V-ATPase-mediated acidification for successful replication. nih.govulisboa.pt

Research on V-ATPase Function in Fungi (e.g., Neurospora crassa, Saccharomyces cerevisiae)

This compound has been instrumental as a research tool for elucidating the structure and function of V-ATPase in fungal models such as the filamentous fungus Neurospora crassa and the budding yeast Saccharomyces cerevisiae. biologists.commolbiolcell.org By observing the effects of V-ATPase inhibition by this compound, and by studying mutants that are resistant to this inhibitor, researchers have gained significant insights into the enzyme's physiological roles. biologists.comcapes.gov.br

In Neurospora crassa, treatment with this compound leads to a dramatic alteration in hyphal morphology and is lethal at alkaline pH. biologists.com This has allowed for the selection of Concanamycin-resistant mutants. Surprisingly, a large class of these resistant mutants were found to have mutations in the gene encoding the plasma membrane H+-ATPase (PMA1), not the V-ATPase itself. frontiersin.orgbiologists.com This discovery revealed a functional collaboration between the V-ATPase and the plasma membrane H+-ATPase in maintaining cellular pH homeostasis. researchgate.net

In Saccharomyces cerevisiae, this compound has been used to study various aspects of V-ATPase function, including its role in vacuolar dynamics and ion homeostasis. researchgate.netmolbiolcell.org For instance, it has been shown that blocking V-ATPase activity with this compound prevents the salt-induced fragmentation of vacuoles, indicating that proton translocation is necessary for vacuolar fission. molbiolcell.org Furthermore, studies on this compound resistance have helped to map the binding site of this inhibitor on the V-ATPase complex, providing valuable structural information. capes.gov.brnih.gov

Table 1: Research Findings on V-ATPase Function in Fungi Using this compound

| Organism | Experimental Approach | Key Findings | Reference |

|---|---|---|---|

| Neurospora crassa | Inhibition with this compound and analysis of resistant mutants. | V-ATPase is crucial for normal hyphal morphology and growth at alkaline pH. Revealed a functional link between V-ATPase and the plasma membrane H+-ATPase. | biologists.com |

| Saccharomyces cerevisiae | Inhibition of V-ATPase with this compound. | Demonstrated that V-ATPase-dependent proton translocation is essential for vacuole fission. | molbiolcell.org |

| Saccharomyces cerevisiae | Analysis of this compound resistant mutants. | Helped to identify the binding site of this compound on the V-ATPase complex, specifically involving subunit c and subunit a. | capes.gov.brnih.gov |

| Aspergillus nidulans | Comparison of this compound treatment with V-ATPase gene disruption. | Confirmed that V-ATPase is the primary target of this compound, leading to severe growth inhibition and altered morphology. |

Exploration of Cellular Homeostasis and Disease Models

The role of V-ATPase in maintaining cellular equilibrium is fundamental, and its inhibition by this compound provides a powerful method to study the consequences of disrupting this balance. This has significant implications for understanding various disease states.

Role of V-ATPase Inhibition in Maintaining Lysosomal Homeostasis

Lysosomes are acidic organelles that are central to cellular degradative processes, and their proper function is a cornerstone of cellular homeostasis. researchgate.net The acidic internal pH of lysosomes is maintained by the V-ATPase. researchgate.net this compound, by inhibiting V-ATPase, disrupts this acidification process, leading to a breakdown of lysosomal homeostasis. scbt.com

Inhibition of V-ATPase with this compound results in:

Elevated Lysosomal pH: This is the direct and immediate consequence of blocking proton pumping into the lysosome. aacrjournals.org

Impaired Degradative Function: The acidic hydrolases within lysosomes require a low pH for optimal activity. When the pH rises, their ability to break down cellular waste and other macromolecules is compromised.

Disruption of Autophagy: The fusion of autophagosomes with lysosomes to form autolysosomes is a pH-sensitive process. V-ATPase inhibition can block this fusion, thereby halting the autophagic flux. nih.gov

These disruptions in lysosomal homeostasis can have far-reaching effects on the cell, including the accumulation of undigested material and the triggering of cell death pathways. researchgate.net

Investigating Antiproliferative and Proapoptotic Effects in Cellular Cancer Models

The V-ATPase is often overexpressed in cancer cells and is implicated in creating an acidic tumor microenvironment that promotes invasion and metastasis. researchgate.netnih.gov This makes V-ATPase an attractive target for cancer therapy. This compound and other V-ATPase inhibitors have been investigated for their potential to combat cancer by inducing cell death. nih.govnih.gov

Research in various cellular cancer models has shown that this compound can exert potent antiproliferative and proapoptotic effects. aacrjournals.orgnih.gov In human oral squamous cell carcinoma (OSCC) cells, for example, Concanamycin A was found to prevent the acidification of vesicular organelles and induce apoptosis. nih.gov The proapoptotic mechanism of V-ATPase inhibitors like this compound is often linked to the disruption of lysosomal function, which can trigger the release of lysosomal proteases into the cytoplasm and initiate a caspase-dependent apoptotic cascade. aacrjournals.orgaacrjournals.org

Furthermore, studies have shown that Concanamycin A can induce apoptosis in murine cells, as evidenced by an increase in DNA fragmentation and the number of cells with hypodiploid DNA. cellsignal.com In some cancer cell lines, the induction of apoptosis by Concanamycin A is associated with the activation of the p38 MAPK pathway and an increased Bax/Bcl-2 ratio, indicating the involvement of the mitochondrial apoptotic pathway. nih.gov

Implications for Bone Resorption Mechanisms in Osteoporosis Research

Bone homeostasis is maintained by a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. jst.go.jp In diseases like osteoporosis, excessive bone resorption leads to a loss of bone mass and an increased risk of fractures. mdpi.com The process of bone resorption is highly dependent on the acidification of the resorption lacuna, the space between the osteoclast and the bone surface. jst.go.jpnih.gov This acidification is carried out by V-ATPases that are highly expressed on the ruffled border of the osteoclast plasma membrane. mdpi.com

This compound is recognized for its anti-osteoporotic potential due to its ability to inhibit this critical V-ATPase activity. hellobio.commpg.de By blocking the V-ATPase, this compound prevents the secretion of protons into the resorption lacuna. jst.go.jp This inhibits the dissolution of the mineral component of the bone and the activity of acid-dependent proteases that degrade the bone matrix. mdpi.com Consequently, V-ATPase inhibitors like this compound are considered potential therapeutic agents for diseases characterized by excessive bone loss. researchgate.net

Advanced Methodologies in Concanamycin C Research

Spectroscopic and Imaging Techniques for Inhibitor-Target Interaction

Fluorescence Quenching Assays for Binding Affinity

Fluorescence quenching assays have proven to be a powerful tool for directly examining the binding affinity of Concanamycin (B1236758) C to the V-ATPase. nih.gov These assays typically involve labeling the V-ATPase or its subunits with a fluorescent probe and then measuring the decrease in fluorescence intensity upon the addition of Concanamycin C.

In one key study, the V₀ membrane domain of the V-ATPase from Saccharomyces cerevisiae was purified and labeled with pyrene (B120774). The subsequent addition of nanomolar concentrations of concanamycin resulted in strong quenching of the pyrene fluorescence, indicating a high-affinity binding interaction. nih.gov This method allowed researchers to quantify the binding and determine that the 16 kDa proteolipid subunit (subunit c) in isolation is capable of binding the inhibitor as strongly as the entire V₀ domain. nih.gov

Further experiments using this technique have compared the binding of this compound to V-ATPase complexes containing different isoforms of the 'a' subunit, such as Vph1p and Stv1p in yeast. researchgate.net By measuring the concentration of this compound required for 50% inhibition of proton transport via the quenching of 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) fluorescence, researchers determined that the affinity for both complexes was in the sub-nanomolar range (IC₅₀ of 0.1 nM). researchgate.net This demonstrates the utility of fluorescence quenching in discerning subtle differences in inhibitor sensitivity between V-ATPase isoforms. researchgate.net

| Assay Type | Key Findings | Reference |

| Pyrene-labeled V₀ domain fluorescence quenching | This compound binds with high affinity to the V₀ domain. The isolated 16 kDa proteolipid subunit (subunit c) is sufficient for high-affinity binding. | nih.gov |

| ACMA fluorescence quenching | The IC₅₀ for this compound inhibition of both Vph1p- and Stv1p-containing V-ATPase complexes is approximately 0.1 nM. | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Membrane Integration

Electron Paramagnetic Resonance (EPR) spectroscopy, particularly when used with spin-labeled molecules, provides detailed insights into the membrane integration and interaction of inhibitors with their targets. While direct EPR studies focusing solely on this compound are less common, research on related V-ATPase inhibitors and the effects of this compound on spin-labeled probes has been informative.

Studies have utilized spin-labeled derivatives of synthetic V-ATPase inhibitors, such as those from the indolyl pentadienamide class, to probe the inhibitor binding site. researchgate.net EPR spectroscopy revealed that these spin-labeled inhibitors interact with the 16-kDa proteolipid subunit (subunit c) of the V-ATPase within the membrane environment. researchgate.net At high concentrations, Concanamycin A was shown to induce motional restriction of a spin-labeled inhibitor derivative, indicating an interaction within the membrane. researchgate.net

Furthermore, EPR and polarized infrared spectroscopy have been used to study the membrane incorporation of transmembrane peptides from V-ATPase subunits. acs.org These studies showed that Concanamycin A interacts with the membrane-incorporated transmembrane helix 4 (TM4) of subunit c (Vma3p) and the transmembrane helix 7 (TM7) of the 'a' subunit (Vph1p). acs.orgthebiogrid.org This suggests that elements from both the rotor (subunit c) and the stator (subunit a) contribute to the inhibitor binding site within the membrane. acs.org These biophysical techniques have been crucial in understanding how this compound and other inhibitors interact with the V-ATPase within the lipid bilayer. researchgate.netulisboa.pt

Genetic and Molecular Approaches for Mechanistic Studies

Site-Directed Mutagenesis of V-ATPase Subunits

Site-directed mutagenesis has been a cornerstone in identifying the specific amino acid residues within the V-ATPase subunits that are critical for this compound binding and the mechanism of inhibition. By systematically altering specific amino acids and observing the resulting changes in inhibitor sensitivity, researchers have pinpointed the binding pocket.

Extensive mutagenesis studies in organisms like Neurospora crassa and Saccharomyces cerevisiae have revealed that multiple residues within subunit c are involved in binding bafilomycin and concanamycin. nih.govcapes.gov.br Initially, mutations conferring resistance to bafilomycin showed little effect on concanamycin sensitivity. However, subsequent rounds of mutation led to the identification of strains with increased resistance to both inhibitors, with the mutations also located in subunit c. nih.gov This strongly suggests that subunit c forms a significant part of the concanamycin binding site. nih.govuni-osnabrueck.de

In total, at least nine residues in subunit c have been implicated in drug binding. nih.gov The locations of these residues support a model where the binding site is a pocket formed by transmembrane helices 1, 2, and 4 of the subunit c protein. nih.govresearchgate.net It is hypothesized that the binding of this compound in this pocket physically prevents the rotation of the c-ring, which is essential for proton translocation and ATP hydrolysis, thus inhibiting the enzyme's function. nih.gov

| Organism | Subunit Mutated | Key Findings | Reference |

| Neurospora crassa | Subunit c | Double mutations in subunit c confer resistance to both bafilomycin and concanamycin. | nih.gov |

| Saccharomyces cerevisiae | Subunit c | Single mutations in residues corresponding to the N. crassa double mutants confer resistance to both inhibitors. | nih.gov |

| Neurospora crassa | Subunit c | Identified 23 residues in subunit c involved in binding bafilomycin and concanamycin. | researchgate.net |

Biosynthetic Gene Cluster Analysis and Manipulation

Understanding the biosynthesis of this compound is crucial for its production and for generating novel analogs through genetic engineering. The genetic information for producing such secondary metabolites is organized in biosynthetic gene clusters (BGCs).

The BGC for concanamycin was first identified and characterized in Streptomyces neyagawaensis, spanning over 100 kilobase pairs (kbp) of DNA and containing 28 open reading frames (ORFs). nih.govresearchgate.net Analysis of this cluster revealed the genes responsible for the synthesis of the polyketide backbone by a modular type I polyketide synthase (PKS), as well as the enzymes for creating unusual building blocks like ethylmalonyl-CoA and methoxymalonyl-ACP. researchgate.netnih.gov